3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine
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Overview
Description
3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridazine ring substituted with a methanesulfonylpiperidine moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the methanesulfonylpiperidine intermediate, which can be achieved through the reaction of piperidine with methanesulfonyl chloride under basic conditions. This intermediate is then reacted with a suitable pyridazine derivative to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6-methoxyphenyl)methanone (R547): A potent cyclin-dependent kinase inhibitor with significant antitumor activity.
Piperidine derivatives: These compounds share the piperidine moiety and exhibit various biological activities.
Uniqueness
3-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-10-3-4-12(14-13-10)18-9-11-5-7-15(8-6-11)19(2,16)17/h3-4,11H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBSWHKYDNEOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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